2-Fluoro-2-phenylpropanal
Description
2-Fluoro-2-phenylpropanal (C₉H₉FO) is a fluorinated aldehyde characterized by a phenyl group and a fluorine atom attached to the central carbon of a propanal backbone. Its structure confers unique electronic and steric properties, making it valuable in organic synthesis, particularly in the preparation of oximes and other derivatives. For instance, rac-(E/Z)-2-fluoro-2-phenylpropanal oximes are synthesized via reactions with hydroxylamine in the presence of potassium hydroxide and THF . The fluorine atom enhances the electrophilicity of the aldehyde group, facilitating nucleophilic additions while stabilizing the molecule against oxidation .
Commercially available as a building block (EN300-379516), it is supplied by multiple vendors, reflecting its utility in pharmaceutical and materials research .
Properties
Molecular Formula |
C9H9FO |
|---|---|
Molecular Weight |
152.16 g/mol |
IUPAC Name |
2-fluoro-2-phenylpropanal |
InChI |
InChI=1S/C9H9FO/c1-9(10,7-11)8-5-3-2-4-6-8/h2-7H,1H3 |
InChI Key |
JBUOWRXDFOIKSS-UHFFFAOYSA-N |
Canonical SMILES |
CC(C=O)(C1=CC=CC=C1)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Fluoro-2-phenylpropanal can be synthesized through the enantioselective fluorination of 2-phenylpropanal. One common method involves the use of N-fluorobenzenesulfonimide (NFSI) as the fluorinating agent in the presence of a chiral primary amine catalyst. This reaction typically proceeds under mild conditions and yields the desired fluorinated product with high enantioselectivity .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would likely involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve high yields and purity on an industrial scale.
Chemical Reactions Analysis
Types of Reactions
2-Fluoro-2-phenylpropanal undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reducing agents include sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄).
Substitution: Nucleophiles such as amines or thiols can be used to replace the fluorine atom.
Major Products Formed
Oxidation: 2-Fluoro-2-phenylpropanoic acid.
Reduction: 2-Fluoro-2-phenylpropanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-Fluoro-2-phenylpropanal has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex fluorinated organic compounds.
Biology: Its derivatives are studied for their potential biological activities.
Medicine: Fluorinated compounds are often explored for their potential use in pharmaceuticals due to their unique properties.
Mechanism of Action
The mechanism by which 2-Fluoro-2-phenylpropanal exerts its effects depends on the specific reaction or application. In general, the presence of the fluorine atom can significantly influence the compound’s reactivity and interaction with other molecules. The fluorine atom’s high electronegativity can stabilize negative charges and influence the compound’s overall electronic properties, making it a valuable building block in organic synthesis.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Functional Group Variations
2-(2-Fluorophenyl)-2-methylpropanoic Acid (C₁₀H₁₁FO₂)
- Structure : Differs by replacing the aldehyde (-CHO) with a carboxylic acid (-COOH) and adding a methyl group.
- Properties : The carboxylic acid group increases polarity and acidity (pKa ~4-5), making it more water-soluble than the aldehyde. However, it lacks the aldehyde’s reactivity toward nucleophiles like amines or hydroxylamine.
- Applications: Used in drug intermediates; its safety profile notes hazards upon inhalation or skin contact .
2-Methyl-2-phenylpropanoyl Chloride (C₁₀H₁₁ClO)
- Structure : Features an acyl chloride (-COCl) instead of an aldehyde.
- Properties : Highly reactive in nucleophilic acyl substitutions (e.g., forming amides or esters). The electron-withdrawing chlorine enhances electrophilicity compared to the fluorine in 2-fluoro-2-phenylpropanal.
- Applications : Key reagent in peptide synthesis and polymer chemistry .
2-Phenyl-2-propanol (C₉H₁₂O)
Fluorinated Analogs
2-Fluoro-2-methylpropanoyl Chloride (C₄H₆ClFO)
- Structure : Shares the fluorine and acyl chloride group but lacks the phenyl ring.
- Properties : Smaller size reduces steric hindrance, increasing reaction rates in acylations. The absence of the phenyl group lowers lipophilicity .
2-Fluoro-2-phenylcyclopropanecarboxylic Acid (C₁₀H₉FO₂)
Structural Isomers and Derivatives
(±)-2-(2-Fluoro-[1,1′-biphenyl]-4-yl)-N-(1-phenylpropan-2-yl)propanamide
Table 1: Physical and Chemical Properties
Research Findings and Trends
- Reactivity Trends: Fluorine substitution in aldehydes enhances electrophilicity, as seen in this compound’s superior oxime formation compared to non-fluorinated analogs . Similarly, 2'-fluoro modifications in oligonucleotides improve RNA hybridization affinity, underscoring fluorine’s role in tuning molecular interactions .
- Safety Profiles: Fluorinated compounds like 2-(2-fluorophenyl)-2-methylpropanoic acid require careful handling due to inhalation and dermal hazards , whereas aldehydes demand controls for volatility and reactivity.
Q & A
Q. What synthetic routes are effective for preparing 2-fluoro-2-phenylpropanal, and how can reaction conditions be optimized for yield?
- Methodological Answer : this compound can be synthesized via nucleophilic fluorination of 2-phenylpropanal derivatives using fluorinating agents like DAST (diethylaminosulfur trifluoride) or Deoxo-Fluor. Key parameters include temperature control (−78°C to 0°C to minimize side reactions) and solvent selection (e.g., dichloromethane for polarity). Yield optimization requires monitoring reaction progress via TLC or GC-MS, as premature quenching can lead to incomplete conversion . Purification via flash chromatography (silica gel, hexane/ethyl acetate gradient) is recommended.
Q. How can researchers characterize the purity and structural integrity of this compound?
- Methodological Answer :
- NMR Spectroscopy : H and C NMR can confirm the presence of the fluorine atom (splitting patterns due to F coupling) and aldehyde proton (δ ~9.8 ppm). F NMR provides direct evidence of fluorination (δ −120 to −150 ppm for aliphatic C-F bonds) .
- HPLC-MS : Reverse-phase HPLC (C18 column, acetonitrile/water mobile phase) with MS detection ensures purity (>95%) and identifies impurities like unfluorinated precursors .
- FT-IR : A strong C=O stretch (~1720 cm) and C-F stretch (~1100 cm) validate functional groups .
Q. What are the stability considerations for storing this compound?
- Methodological Answer : The compound is sensitive to light and moisture. Store under inert gas (argon) at −20°C in amber vials. Degradation products (e.g., carboxylic acids from oxidation) can be monitored via periodic NMR or GC-MS. Stabilizers like BHT (butylated hydroxytoluene) may be added to inhibit radical-mediated oxidation .
Advanced Research Questions
Q. How does the fluorine substituent influence the electronic and steric properties of this compound in asymmetric catalysis?
- Methodological Answer : Computational studies (DFT: B3LYP/6-31G*) can map electron density distribution, revealing fluorine’s electron-withdrawing effect on the aldehyde group. Steric effects are assessed via X-ray crystallography (if crystals are obtainable) or molecular docking simulations with chiral catalysts (e.g., proline-derived organocatalysts). Experimental validation involves comparing enantioselectivity in aldol reactions with non-fluorinated analogs .
Q. What strategies resolve contradictions in spectroscopic data for this compound derivatives?
- Methodological Answer : Conflicting H NMR signals may arise from solvent polarity or dynamic equilibria (e.g., keto-enol tautomerism). Strategies include:
- Variable-temperature NMR to freeze rotational conformers.
- Solvent screening (DMSO- vs. CDCl) to assess hydrogen bonding effects.
- Cross-validation with F-H HOESY for spatial proximity analysis .
Q. How can this compound serve as a precursor for bioactive molecule synthesis?
- Methodological Answer :
- Schiff Base Formation : React with primary amines (e.g., aniline) to generate fluorinated imines for antimicrobial screening.
- Reductive Amination : Use NaBHCN to convert the aldehyde to a secondary amine, enabling access to fluorinated β-amino alcohol libraries for kinase inhibition studies .
- Derivatization : Couple with heterocycles (e.g., pyridine) via Pd-catalyzed cross-coupling for anticancer agent discovery .
Data Contradiction and Validation Table
Key Recommendations for Experimental Design
- Hypothesis Testing : Align with FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant). For example: "Fluorination enhances electrophilicity of the aldehyde group in cross-coupling reactions" .
- Data Collection : Use triplicate measurements for reproducibility. For kinetic studies, employ in situ FT-IR or reaction calorimetry .
- Limitations : Address volatility of the aldehyde via derivatization (e.g., bisulfite adducts) for long-term studies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
